2-(4-Bromophenyl)-1,3-dihydroisoindole
Description
2-(4-Bromophenyl)-1,3-dihydroisoindole is a heterocyclic organic compound featuring an isoindole backbone substituted with a 4-bromophenyl group. Related derivatives, such as 2-(4-Bromophenyl)isoindoline-1,3-dione (CAS 40101-31-3), are well-documented in the literature and share key structural motifs, including aromatic bromine substitution and isoindole-based frameworks .
Properties
Molecular Formula |
C14H12BrN |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 |
InChI Key |
AOTLWDQSZSDCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-dihydroisoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with phthalic anhydride under acidic conditions to form the isoindole ring system. The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-1,3-dihydroisoindole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can undergo oxidation to form isoindolinones or reduction to form dihydroisoindoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Isoindolinones.
Reduction: Dihydroisoindoles.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-dihydroisoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-dihydroisoindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoindole ring system can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in 2-(4-Bromophenyl)isoindoline-1,3-dione (electron-withdrawing) contrasts with the amino group in 2-(4-Aminophenyl)-1,3-dihydroisoindole-1,3-dione (electron-donating), significantly altering reactivity and solubility .
- Hybrid Heterocycles : The thiazole-containing analog (6001-53-2) introduces sulfur and nitrogen atoms, which may improve binding affinity in pharmaceutical contexts .
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